![molecular formula C10H11N3OS B1305527 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 50616-29-0](/img/structure/B1305527.png)
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine consists of a thiadiazole ring attached to an ethoxyphenyl group and an amine group . The thiadiazole ring is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Applications De Recherche Scientifique
Proteomics Research
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound is used as a reagent or a building block for synthesizing more complex molecules that interact with proteins to understand their behavior in biological systems.
Pharmaceutical Testing
In the pharmaceutical industry, this compound is employed for testing and quality control purposes. It serves as a reference standard to ensure the accuracy of analytical methods used in the development and testing of new drugs .
Biological Activity Profiling
Thiadiazole derivatives, including 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine , are known for their diverse biological activities. They are often screened for potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties, contributing to the discovery of new therapeutic agents .
Genotoxicity Studies
This compound may also be used in genotoxicity studies to understand its effects on genetic material. Such studies are crucial for assessing the safety profile of new drug candidates and for regulatory compliance .
Orientations Futures
The future directions for research on 5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine and similar compounds could include further exploration of their potential biological activities. For instance, compounds with a similar 1,3,4-thiadiazol scaffold have shown promise as anticonvulsant agents , suggesting potential avenues for future research.
Propriétés
IUPAC Name |
5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVCVLKNXTRGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)
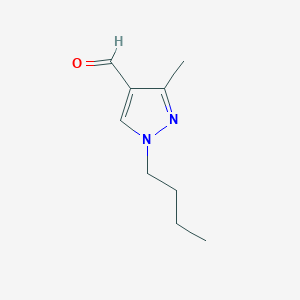
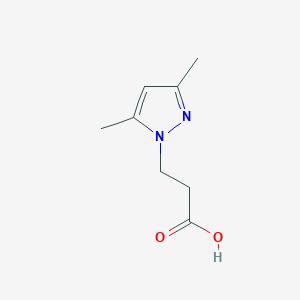

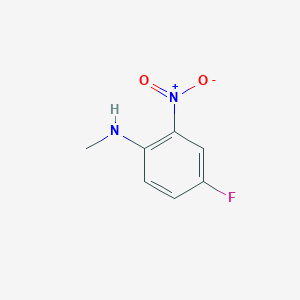
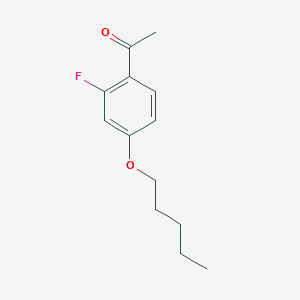
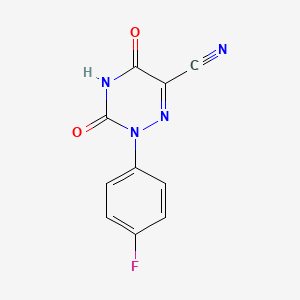
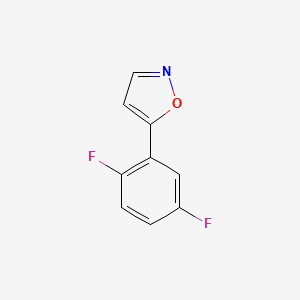

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)


